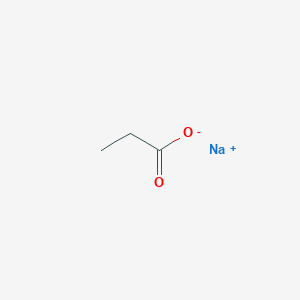

sodium;propanoate

Description

BenchChem offers high-quality sodium;propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Propanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of sodium propanoate, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

Sodium propanoate, also known as sodium propionate (B1217596), is the sodium salt of propionic acid. It is a white crystalline solid that is readily soluble in water.[1] It is commonly used as a food preservative and has applications in the pharmaceutical industry as an antifungal agent and as a histone deacetylase (HDAC) inhibitor.[2][3]

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃H₅NaO₂ | [1][4] |

| Molecular Weight | 96.06 g/mol | [1][5] |

| IUPAC Name | Sodium propanoate | [2][5] |

| CAS Number | 137-40-6 | [2] |

| Appearance | White crystalline powder or transparent crystals.[2][4] | [2][4] |

| Odor | Faint acetic-butyric odor.[4] | [4] |

| Hygroscopicity | Hygroscopic, deliquescent in moist air.[2][4][5] | [2][4][5] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 285-289 °C | [4][5][6] |

| Boiling Point | > 500 °C | [5] |

| Density | 1.51 - 1.549 g/cm³ | [1][5][6] |

| Flash Point | >250 °C (open cup) | [2] |

Solubility

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1 g/mL | 25 | [4] |

| ~100 g/100mL | 25 | [2] | |

| 995 g/L | 20 | [7] | |

| Boiling Water | 1 g / 0.65 mL | 100 | [2] |

| Ethanol | 41.7 g/L (~24 mL/g) | 25 | [2][4] |

| Acetone | Insoluble | - | [8] |

| Benzene | Insoluble | - | [8] |

Acidity

| Property | Value | Source(s) |

| pKa of propionic acid | 4.87 | |

| pH of 10% solution | 8.5 - 10.5 | [9] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound like sodium propanoate.

Methodology: Capillary Melting Point Method.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the sodium propanoate sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point of sodium propanoate (~285 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).[1]

Determination of Aqueous Solubility

Objective: To determine the solubility of sodium propanoate in water at a specific temperature.

Methodology: Saturation Method.[9]

Apparatus:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Constant temperature water bath

-

Thermometer

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a filter)

-

Evaporating dish

Procedure:

-

Equilibrate a beaker of distilled water to the desired temperature in a constant temperature water bath.

-

Add a known excess amount of sodium propanoate to the water while stirring continuously with a magnetic stirrer.

-

Allow the solution to stir for a sufficient time (e.g., several hours) to ensure equilibrium is reached and the solution is saturated.

-

Once saturated, stop stirring and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.

-

Weigh the syringe with the solution to determine the mass of the solution withdrawn.

-

Transfer the solution from the syringe to a pre-weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved sodium propanoate.

-

Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it.

-

The mass of the dissolved sodium propanoate can be calculated by subtracting the initial mass of the evaporating dish from the final mass.

-

The solubility can then be expressed in g/100 mL or g/L of water.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action

Sodium propanoate exerts its antifungal activity primarily through the disruption of fungal metabolism. Once it enters the fungal cell, it is converted to its active form, propionyl-CoA.[10] Propionyl-CoA then inhibits several key enzymes, particularly within the methylcitrate cycle, which is crucial for the metabolism of propionate in many fungi, including Aspergillus nidulans.[10]

The accumulation of propionyl-CoA leads to the inhibition of enzymes such as pyruvate (B1213749) dehydrogenase and succinyl-CoA synthetase, disrupting the tricarboxylic acid (TCA) cycle and cellular energy production.[10][11] This metabolic disruption ultimately leads to the inhibition of fungal growth.

Histone Deacetylase (HDAC) Inhibition

Sodium propanoate is also recognized as a histone deacetylase (HDAC) inhibitor.[12] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, sodium propanoate promotes histone hyperacetylation. This "opening up" of the chromatin structure allows transcription factors to access DNA, leading to the expression of genes that can, for example, suppress inflammation or induce apoptosis in cancer cells.

Experimental Workflows

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of sodium propanoate that inhibits the visible growth of a specific fungus, such as Aspergillus nidulans.

Methodology: Broth Microdilution Method.[13][14]

Western Blot for Histone Acetylation

Objective: To assess the effect of sodium propanoate on histone H3 acetylation in a cell line.

Methodology: Western Blotting.[8]

References

- 1. The effect of propionate on the regulation of the pyruvate dehydrogenase complex in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The specific inhibition of the pyruvate dehydrogenase complex from pig kidney by propionyl-CoA and isovaleryl-Co-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propionate inhibition of succinate:CoA ligase (GDP) and the citric acid cycle in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Mechanism of Action of Sodium Propanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium propanoate, the sodium salt of propionic acid, is a widely utilized antifungal agent, particularly in the food and feed industries. Its efficacy is primarily attributed to the action of propionic acid in its undissociated form, which is favored in acidic environments. This technical guide delineates the core mechanisms through which sodium propanoate exerts its antifungal effects, providing a comprehensive overview for researchers and professionals in drug development. The primary modes of action involve the induction of a mitochondria-mediated apoptotic cascade and the disruption of central metabolic pathways through the inhibition of key enzymes. This document summarizes quantitative data on its antifungal activity, provides detailed experimental protocols for assessing its effects, and visualizes the key signaling pathways and experimental workflows.

Core Mechanisms of Antifungal Action

The antifungal activity of sodium propanoate is multifaceted, targeting several key cellular processes to inhibit fungal growth and induce cell death. The lipophilic nature of undissociated propionic acid allows it to diffuse across the fungal cell membrane. Once inside the neutral to alkaline cytoplasm, it dissociates into propionate (B1217596) and protons, leading to intracellular acidification and subsequent downstream effects.

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of propionic acid's fungicidal action is the induction of a programmed cell death pathway analogous to apoptosis in higher eukaryotes. This process is orchestrated through a series of events centered on the mitochondrion.

-

Generation of Reactive Oxygen Species (ROS): Propionic acid treatment leads to an accumulation of intracellular ROS, creating a state of oxidative stress. This disrupts the normal redox balance of the cell and damages cellular components.

-

Metacaspase Activation: The increase in ROS activates metacaspases, which are cysteine proteases functionally similar to caspases in animals. Activated metacaspases play a crucial role in promoting the apoptotic signaling cascade.

-

Mitochondrial Dysfunction: The integrity and function of mitochondria are severely compromised. This is characterized by:

-

Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction.

-

Calcium Accumulation: Propionic acid induces an influx and accumulation of calcium ions within the mitochondria.

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol, a critical step in the activation of downstream apoptotic events.

-

-

Apoptotic Markers: The culmination of this cascade is evidenced by the appearance of hallmark apoptotic markers, including the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (an early marker) and DNA fragmentation and nuclear condensation (late markers).

The following diagram illustrates the proposed signaling pathway for propionic acid-induced apoptosis in fungal cells.

Inhibition of Key Metabolic Enzymes

Propionic acid that enters the fungal cell can be converted to its metabolically active form, propionyl-CoA. The accumulation of propionyl-CoA is toxic to the cell as it competitively inhibits several essential Coenzyme A-dependent enzymes, thereby disrupting central metabolic pathways.[1][2][3]

-

Pyruvate (B1213749) Dehydrogenase (PDH) Inhibition: Propionyl-CoA inhibits the pyruvate dehydrogenase complex, which is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle. This inhibition hampers the cell's ability to efficiently generate energy from glucose.

-

Succinyl-CoA Synthetase Inhibition: This TCA cycle enzyme is also inhibited by propionyl-CoA, further disrupting the energy production pathway.

-

ATP Citrate Lyase Inhibition: The inhibition of this enzyme affects the production of cytosolic acetyl-CoA, which is a precursor for the biosynthesis of fatty acids and other secondary metabolites.

Disruption of Cellular Homeostasis

Beyond the specific pathways mentioned above, sodium propanoate contributes to a general disruption of the fungal cell's internal environment.

-

Intracellular Acidification: The dissociation of propionic acid within the cytoplasm lowers the intracellular pH, which can denature proteins and inhibit various enzymatic activities.[1]

-

Increased Osmotic Pressure: High extracellular concentrations of sodium propanoate can create a hyperosmotic environment, leading to water efflux from the fungal cell and causing dehydration.[4]

-

Altered Membrane Permeability: Propionic acid can affect the integrity and permeability of the fungal cell membrane, leading to the leakage of essential intracellular components.[1]

Quantitative Data on Antifungal Activity

The antifungal efficacy of sodium propanoate is commonly quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The activity of sodium propanoate is highly dependent on pH, with greater efficacy observed at lower pH values where the undissociated form of propionic acid predominates.[4][5][6]

| Fungal Species | pH | MIC (ppm) | Reference(s) |

| Aspergillus flavus | 7.0 | 51,200 | [7] |

| Aspergillus niger | 7.0 | >51,200 | [7] |

| Penicillium roqueforti | 7.0 | 51,200 | [7] |

| Candida albicans | - | 10 mM (~960 ppm) | [8] |

| Candida tropicalis | - | Not specified | [3] |

| Rhodotorula mucilaginosa | - | Not specified | |

| Fusarium graminearum | - | Not specified |

Note: The provided MIC values are indicative and can vary based on the specific strain, culture medium, and experimental conditions. The high MIC values at pH 7.0 highlight the reduced efficacy of propionate in neutral environments.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antifungal mechanism of action of sodium propanoate.

Determination of Antifungal Susceptibility (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of sodium propanoate against a fungal strain.

Materials:

-

Sodium propanoate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inoculum

-

Spectrophotometer

-

Sterile water and saline

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of sodium propanoate in sterile water.

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of sodium propanoate that causes a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the drug-free control well.

-

The following diagram outlines the workflow for determining the MIC of an antifungal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazolium salts as antifungal agents: strong antibiofilm activity against multidrug-resistant Candida tropicalis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of sodium new houttuyfonate against Aspergillus flavus: insights from in vitro and in vivo models of invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activities of Available and Investigational Antifungal Agents against Rhodotorula Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbiological and virulence aspects of Rhodotorula mucilaginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocontrol Activity of New Lactic Acid Bacteria Isolates Against Fusaria and Fusarium Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Sodium Propanoate in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propanoate, the sodium salt of propionic acid, is a short-chain fatty acid (SCFA) that plays a significant and multifaceted role in cellular metabolism. Primarily produced by the gut microbiota through the fermentation of dietary fiber, it is also widely used as a food preservative. Emerging research has highlighted its diverse biological activities, ranging from the regulation of metabolic pathways and gene expression to the modulation of immune responses and cellular proliferation. This technical guide provides a comprehensive overview of the core biological roles of sodium propanoate in cellular metabolism, with a focus on its effects on cancer biology, glucose homeostasis, and gut microbiome interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underpinning the effects of sodium propanoate.

Data Presentation

Table 1: In Vitro Effects of Sodium Propanoate on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration/IC50 | Key Findings |

| MCF-7 | Breast Cancer (ER-positive) | Inhibition of proliferation | IC50: 4.5 mM (72h)[1] | Induces G1 cell cycle arrest and apoptosis.[1] |

| MDA-MB-231 | Breast Cancer (Triple-negative) | Inhibition of proliferation | IC50: 6.49 mM (48h)[2] | Induces G1 cell cycle arrest and apoptosis.[2] |

| JIMT-1 | Breast Cancer (HER2-expressing) | Inhibition of proliferation, induction of apoptosis | 5-20 mM[3] | Dose-dependently inhibits proliferation and induces apoptosis.[3] |

| U87, A-172, U-138 | Glioblastoma | Inhibition of cell viability | 50-100 mM[4] | Dose-dependently decreases cell viability.[4] |

| HCT116 | Colorectal Cancer | Inhibition of proliferation, induction of apoptosis | IC50: 10.39 mM[5] | Suppresses proliferation and induces apoptosis at 10 mM.[5] |

Table 2: Effects of Sodium Propanoate on Gluconeogenesis in Bovine Hepatocytes

| Enzyme | Effect on Activity | Effect on mRNA Expression | Effect on Protein Abundance | Effective Concentration |

| Pyruvate Carboxylase (PC) | Increased[6] | Increased[6] | Increased[6] | 2.50-3.75 mM[6] |

| Phosphoenolpyruvate Carboxykinase 1 (PEPCK1) | Increased[6] | Increased[6][7] | Increased[6] | 3.75 mM[6] |

| Phosphoenolpyruvate Carboxykinase 2 (PEPCK2) | Increased[6] | Increased[6] | Increased[6] | 2.50-3.75 mM[6] |

| Glucose-6-Phosphatase (G6PC) | Increased[6] | Increased[6] | Increased[6] | 2.50-3.75 mM[6] |

Table 3: Modulation of Gut Microbiota by Sodium Propanoate in Mice

| Bacterial Phylum/Genus | Effect of Sodium Propanoate Supplementation | Study Details |

| Phylum Level | ||

| Firmicutes | Decreased relative abundance[8] | Healthy C57BL/6 mice, 200 mg/kg SP for 21 days.[8] |

| Bacteroidetes | Increased relative abundance[8] | Healthy C57BL/6 mice, 200 mg/kg SP for 21 days.[8] |

| Genus Level | ||

| Akkermansia | Increased relative abundance[8] | Healthy C57BL/6 mice, 200 mg/kg SP for 21 days.[8] |

| Bacteroides | Increased relative abundance[8] | Healthy C57BL/6 mice, 200 mg/kg SP for 21 days.[8] |

| Lactobacillus | Increased abundance[9] | Socially submissive mice, oral supplementation.[9] |

| Prevotellaceae | Increased abundance[9] | Socially submissive mice, oral supplementation.[9] |

| Ruminococcaceae | Increased abundance[9] | Socially submissive mice, oral supplementation.[9] |

Table 4: In Vivo Anti-Tumor Effects of Sodium Propanoate

| Cancer Model | Animal Model | Treatment Regimen | Key Outcomes |

| Breast Cancer (JIMT-1 and MCF7 xenografts) | Athymic nude mice | 20 mg/mL sodium propanoate in drinking water[3] | Significantly suppressed tumor growth and reduced tumor weight by 50%.[3] |

| Glioblastoma (U87 xenograft) | BALB/c nude mice | 30 and 100 mg/kg sodium propanoate administered[4][10] | Decreased tumor growth.[4][10] |

| Lung Carcinoma (A549 tail-vein injection) | NSG mice | 5 mM sodium propionate (B1217596) in vitro treatment for 3 days prior to injection[11] | Reduced lung colonization.[11] |

Table 5: Metabolic Effects of Sodium Propanoate in Human Clinical Trials

| Study Population | Intervention | Duration | Key Metabolic Findings |

| 18 healthy volunteers | 6.8 g sodium propanoate (single dose)[10] | 180 minutes | Increased resting energy expenditure and whole-body lipid oxidation.[7][10] |

| 6 healthy volunteers | 9.9 g sodium propanoate in bread daily[12] | 1 week | Reduced blood glucose response area.[12] |

| 20 stable maintenance hemodialysis patients | 1g/day sodium propanoate[6] | 12 weeks | Significant decline in inflammatory markers (CRP, IL-2, IL-17).[6] |

Core Metabolic Pathways and Cellular Mechanisms

Entry into Central Carbon Metabolism

Sodium propanoate is readily absorbed and transported to the liver, where it is converted to propionyl-CoA. This central metabolite can be derived from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine). Propionyl-CoA enters the Krebs cycle after being carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.

Figure 1: Anaplerotic entry of sodium propanoate into the Krebs cycle.

Regulation of Gluconeogenesis

Sodium propanoate is a significant precursor for hepatic gluconeogenesis, particularly in ruminants. In bovine hepatocytes, it has been shown to upregulate the expression and activity of key gluconeogenic enzymes, including Pyruvate Carboxylase (PC), Phosphoenolpyruvate Carboxykinase (PEPCK), and Glucose-6-Phosphatase (G6PC), thereby increasing glucose production.[4][6] This regulation is mediated, in part, through the mTOR signaling pathway.[8]

Figure 2: Sodium propanoate regulation of gluconeogenesis via the mTOR pathway.

Histone Deacetylase (HDAC) Inhibition

Sodium propanoate is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, sodium propanoate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of various genes involved in cell cycle progression, apoptosis, and inflammation.

Figure 3: Mechanism of HDAC inhibition by sodium propanoate.

Modulation of Intracellular Signaling Pathways in Cancer

Sodium propanoate has been shown to exert anti-cancer effects by modulating several key signaling pathways:

-

JAK2/STAT3 Pathway: In breast cancer cells, sodium propanoate inhibits the JAK2/STAT3 signaling pathway, leading to cell cycle arrest at the G0/G1 phase.[3]

-

PPAR-γ Signaling: In glioblastoma cells, sodium propanoate has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-proliferative and pro-apoptotic functions.[4][10][13]

-

mTOR Pathway: As mentioned in the context of gluconeogenesis, sodium propanoate can activate the mTORC1 complex.[8] Dysregulation of the mTOR pathway is a hallmark of many cancers.

-

Induction of Reactive Oxygen Species (ROS): Sodium propanoate treatment can lead to an increase in intracellular ROS levels, which can induce apoptosis in cancer cells.[3]

Figure 4: Key signaling pathways modulated by sodium propanoate in cancer cells.

Experimental Protocols

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol is adapted from methodologies used to assess the inhibition of STAT3 phosphorylation in response to cellular treatments.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-STAT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of sodium propanoate for the specified time. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total STAT3.

Figure 5: Experimental workflow for Western blot analysis of p-STAT3.

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the activity of HDAC enzymes in cell lysates.

Materials:

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution containing a protease and a potent HDAC inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Cell Lysate: Lyse cells treated with or without sodium propanoate and determine the protein concentration.

-

Assay Setup: In a 96-well black plate, add cell lysate to each well.

-

Inhibitor Incubation: Add different concentrations of sodium propanoate or a known HDAC inhibitor (positive control) to the wells and incubate.

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells and incubate to allow for deacetylation.

-

Developer Addition: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measurement: Read the fluorescence on a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of sodium propanoate compared to the untreated control.

Figure 6: Experimental workflow for HDAC activity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with sodium propanoate for the desired time, then harvest by trypsinization.

-

Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 7: Experimental workflow for cell cycle analysis.

Conclusion

Sodium propanoate is a key metabolic player with a wide range of biological effects that are of significant interest to researchers in academia and the pharmaceutical industry. Its ability to influence central carbon metabolism, regulate gluconeogenesis, inhibit HDACs, and modulate critical signaling pathways in cancer highlights its potential as a therapeutic agent and a valuable tool for studying cellular metabolism. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the multifaceted roles of sodium propanoate and its potential applications in drug development and disease treatment. Further research is warranted to fully elucidate the context-dependent effects of sodium propanoate and to translate the promising preclinical findings into clinical benefits.

References

- 1. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Sodium propionate exerts anticancer effect in mice bearing breast cancer cell xenograft by regulating JAK2/STAT3/ROS/p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High‑dose sodium propionate contributes to tumor immune escape through the IGF2BP3/PD‑L1 axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Supplementation of Short-Chain Fatty Acid, Sodium Propionate, in Patients on Maintenance Hemodialysis: Beneficial Effects on Inflammatory Parameters and Gut-Derived Uremic Toxins, A Pilot Study (PLAN Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sodium propionate modulates gut microbiota and blood parameters in healthy mice [frontiersin.org]

- 9. The Impact of Food Additives on the Abundance and Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propionate reinforces epithelial identity and reduces aggressiveness of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

discovery and history of sodium propanoate in scientific literature

An In-depth Technical Guide on the Discovery and History of Sodium Propanoate in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium propanoate, the sodium salt of propanoic acid, has a history deeply intertwined with the discovery and characterization of its parent acid. While the precise moment of its first synthesis is not prominently documented as a singular discovery, its creation was a logical and straightforward chemical progression following the identification of propanoic acid in the mid-19th century. This guide provides a comprehensive overview of the historical context of propanoic acid's discovery, the subsequent synthesis and characterization of sodium propanoate, and its evolution into a widely used compound in the food, pharmaceutical, and agricultural industries. We will delve into early experimental studies, presenting available quantitative data and methodologies, and explore the scientific understanding of its metabolic and signaling pathways.

The Genesis: Discovery of Propanoic Acid

The story of sodium propanoate begins with the discovery of propanoic acid. In 1844, the chemist Johann Gottlieb was the first to describe this new substance, which he identified among the degradation products of sugar.[1][2][3][4][5][6][7] In the years that followed, other chemists also produced propanoic acid through various methods, though they did not initially realize they were all working with the same compound.[1][2][5][6]

It was the French chemist Jean-Baptiste Dumas who, in 1847, established that these various preparations were indeed the same substance.[1][2][5][6][7] He named it "propionic acid," derived from the Greek words "protos," meaning "first," and "pion," meaning "fat."[2][4][6][7] This name was chosen because it was the smallest carboxylic acid that exhibited the properties of a fatty acid, such as forming an oily layer when salted out of water and having a soapy potassium salt.[2]

Synthesis and Properties of Sodium Propanoate

The synthesis of sodium propanoate is a fundamental acid-base neutralization reaction. While the first synthesis was reported in the early 20th century, the exact date and discoverer are not well-documented, likely because it was a routine chemical preparation.[8] The reaction involves treating propanoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[8]

Chemical Reaction: CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O

Sodium propanoate presents as a white, crystalline, hygroscopic solid that is readily soluble in water.[8][9]

Early Applications and Scientific Investigations

Sodium propanoate's primary and most enduring application has been as a food preservative, specifically as a mold inhibitor in bakery products.[8][9][10][11][12] Its effectiveness in this regard led to its widespread adoption in the food industry to extend the shelf life of various products.[10] It is also utilized in animal feed to prevent mold growth.[6][13]

Early scientific investigations into sodium propanoate focused on its safety and efficacy as a preservative, as well as its potential therapeutic uses. It was explored for the treatment of dermatophytic infections, such as athlete's foot (tinea pedis), and fungal ear infections (otomycosis).[14]

Quantitative Data from Early Studies

The following tables summarize quantitative data from various scientific studies on propionates.

Table 1: Early Toxicity and Feeding Studies of Sodium Propionate (B1217596) in Rats

| Study Duration | Daily Dosage | Species | Key Findings | Reference(s) |

| 4-5 weeks | 1-3 g | Rat | No effect on growth. | [14] |

| 1 year | 5% propionate in bread (3/4 of diet) | Rat | No discernible toxicity. | [14] |

| Long-term | 50 times the level used in bread | Rat | Temporary growth depression was the only effect observed. | [14] |

Table 2: Efficacy of Propionates as Fungistats in Poultry Feed

| Treatment | Concentration (% w/v) | Time to Onset of Heating | Maximum CO₂ Level | Fungal Population Density | Reference(s) |

| Untreated | N/A | 19 days | 18% | N/A | [13] |

| Calcium Propionate | 0.5% | 26 days | 9% | Higher than propionic acid treated | [13] |

| Propionic Acid | 0.3% | 53 days | 12.2% | Lower than calcium propionate treated | [13] |

Experimental Protocols: A Case Study in Aquaculture

A more recent study on the effects of sodium propanoate supplementation in the diet of turbot (Scophthalmus maximus L.) provides a detailed experimental protocol, illustrating modern scientific investigation into its biological effects.

Objective: To investigate the effects of dietary sodium propanoate on growth performance, intestinal health, and immune resistance to bacterial infection in turbot.

Methodology:

-

Acclimation: Juvenile turbot with an initial weight of approximately 15g were acclimated for two weeks in a flowing water system and fed a control diet.

-

Experimental Diets: Fish were randomly allocated to different tanks and fed diets supplemented with varying levels of sodium propanoate.

-

Feeding Trial: The fish were fed to apparent satiation for the duration of the trial.

-

Growth Performance Metrics: At the end of the trial, the following parameters were calculated:

-

Weight Gain Rate (WGR, %) = 100 × [(final body weight - initial body weight) / initial body weight]

-

Specific Growth Rate (SGR, %/day) = 100 × (ln final body weight - ln initial body weight) / days

-

Feed Efficiency Ratio (FER) = weight gain / total feed consumption

-

-

Bacterial Challenge: A subset of fish from each group was challenged with an intraperitoneal injection of Edwardsiella tarda (1 × 10⁷ CFU in 0.5 mL PBS).

-

Survival Rate: The survival of the fish was monitored and recorded every 6 hours for 36 hours post-injection.[15]

Metabolism and Signaling Pathways

Propionic acid, and by extension sodium propanoate, is not foreign to vertebrate metabolism. It is a naturally produced short-chain fatty acid (SCFA) resulting from the metabolic breakdown of fatty acids with an odd number of carbon atoms and certain amino acids.[2][6] Bacteria of the genus Propionibacterium, found in the rumen of ruminants and on human skin, also produce propionic acid as an end-product of their anaerobic metabolism.[6]

Metabolic Pathway of Propionate

The metabolism of propionate begins with its conversion to propionyl-CoA. Because of its three-carbon structure, it cannot directly enter beta-oxidation or the citric acid cycle. Instead, it undergoes a series of enzymatic reactions to be converted into succinyl-CoA, an intermediate of the citric acid cycle.[6]

Caption: Metabolic conversion of propionate to succinyl-CoA for entry into the citric acid cycle.

Propionate as a Signaling Molecule

As a prominent SCFA, propionate is increasingly recognized for its role as a signaling molecule, particularly in the context of the gut-brain axis.[4][16] It exerts its effects by interacting with G-protein coupled receptors (GPCRs), namely GPR41 and GPR43.[16] This interaction can influence a variety of physiological processes, including glucose homeostasis, immune responses, and appetite regulation.[6][16]

Recent studies have shown that propionate can stimulate the release of hormones like glucagon (B607659) and norepinephrine, which can in turn affect hepatic glucose production.[6][17] This has led to further investigation into its potential role in metabolic diseases.

Caption: Simplified signaling pathway of propionate in the gut, leading to systemic effects.

Conclusion

From its origins as a byproduct of sugar degradation to its current status as a widely used food preservative and a subject of intense research in metabolic and immune signaling, the journey of sodium propanoate is a testament to the evolution of scientific inquiry. While its initial discovery was more of a chemical inevitability than a celebrated event, its impact on food science and its emerging roles in physiology and pharmacology continue to underscore its significance. For researchers, scientists, and drug development professionals, understanding the history and multifaceted biological activities of this simple salt provides a valuable context for future innovation and application.

References

- 1. History and Properties - Propionic Industries [propionicindustries.weebly.com]

- 2. Propionic_acid [chemeurope.com]

- 3. cdn.preterhuman.net [cdn.preterhuman.net]

- 4. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 5. brainly.in [brainly.in]

- 6. Propionic acid - Wikipedia [en.wikipedia.org]

- 7. chemcess.com [chemcess.com]

- 8. What is Sodium Propionate and its Uses?_Chemicalbook [chemicalbook.com]

- 9. Sodium propionate - Wikipedia [en.wikipedia.org]

- 10. arshinefood.com [arshinefood.com]

- 11. infocons.org [infocons.org]

- 12. Sodium Propionate: Properties, Applications, and Benefits in Food Preservation and Industry [jindunchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Effects of Sodium Propionate Supplementation in the Diet with High Soybean Meal on Growth Performance, Intestinal Health, and Immune Resistance to Bacterial Infection in Turbot (Scophthalmus maximus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. staff.najah.edu [staff.najah.edu]

- 17. acsh.org [acsh.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Sodium Propanoate

This technical guide provides a comprehensive overview of the solubility of sodium propanoate in water and various organic solvents. The document presents quantitative solubility data in structured tables, details common experimental protocols for solubility determination, and visualizes the compound's primary mechanism of action as a preservative, a key function relevant to its application in pharmaceuticals and food science.

Solubility Data

Sodium propanoate, the sodium salt of propionic acid, is a white crystalline solid that is hygroscopic in moist air.[1][2] Its solubility is a critical parameter for its application in various fields, including as a food preservative (E281), an antifungal agent, and in pharmaceutical formulations.[3][4][5][6]

Aqueous Solubility

Sodium propanoate exhibits high solubility in water, a characteristic attributed to the ionic nature of its sodium ion and the polar propanoate ion.[4][7] This solubility is temperature-dependent, generally increasing with higher temperatures.[7]

Table 1: Solubility of Sodium Propanoate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Equivalent (g/L) | Source(s) |

| 15 | ~100 | ~1000 | [8][9] |

| 15 | 99.1 | 991 | [10] |

| 20 | 99.5 | 995 | [11][12] |

| 25 | ~100 (1g in ~1 mL) | ~1000 | [3][11] |

| 100 (Boiling) | ~154 (1g in ~0.65 mL) | ~1540 | [3][11] |

Solubility in Organic Solvents

The solubility of sodium propanoate in organic solvents is significantly lower than in water and varies widely depending on the solvent's polarity. It is generally soluble in polar protic solvents like alcohols and glycols but shows poor solubility or is insoluble in nonpolar or weakly polar aprotic solvents.

Table 2: Solubility of Sodium Propanoate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Source(s) |

| Ethanol (95%) | 13 | 4.4 | [10] |

| Ethanol | 25 | ~4.17 (1g in 24 mL) | [3][11][13] |

| Methanol | 15 | 13.28 | [10] |

| Methanol | 68 | 13.77 | [10] |

| Ethylene Glycol | 25 | 30.92 | [10] |

| Propylene Glycol | 25 | 19.89 | [10] |

| Acetone | - | Insoluble | [10] |

| Benzene | - | Insoluble | [10] |

| Dimethylformamide | 51 | 0.022 | [10] |

| Dimethylsulfoxide | 51 | 0.28 | [10] |

| Methyl Ethyl Ketone | 51 | 0.0036 | [10] |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a salt such as sodium propanoate.

Method 1: Isothermal Saturation

This method determines solubility at a specific, constant temperature by creating a saturated solution.

Objective: To find the maximum mass of sodium propanoate that can dissolve in a fixed amount of solvent at a constant temperature.

Materials:

-

Sodium propanoate

-

Selected solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flask or graduated cylinder

-

Isothermal shaker bath or magnetic stirrer with a hot plate

-

Filtration apparatus (e.g., syringe filter)

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of sodium propanoate to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the container in an isothermal shaker bath set to the desired temperature. Allow the mixture to equilibrate for several hours with continuous agitation. This ensures the dissolution process reaches equilibrium.

-

Sample Extraction: Once equilibrated, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear liquid phase) using a pipette, ensuring no solid particles are transferred. A syringe filter can be used for this step.

-

Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the extracted supernatant to the dish and reweigh to determine the mass of the solution.

-

Mass Determination: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 105°C for water) until a constant mass is achieved.[14][15]

-

Calculation: The final mass represents the dissolved sodium propanoate. The solubility is calculated as grams of solute per 100 g of solvent.

Method 2: Temperature Variation for Solubility Curve Construction

This method is used to determine how solubility changes with temperature, allowing for the construction of a solubility curve.[16]

Objective: To measure the saturation temperature for solutions of varying known concentrations.

Materials:

-

Sodium propanoate and solvent

-

Large test tube

-

Digital thermometer with 0.1°C resolution

-

Stirring rod or magnetic stir bar

-

Water bath and hot plate

-

Analytical balance

Procedure:

-

Preparation of Solution: Accurately weigh a specific amount of sodium propanoate and transfer it to the test tube. Add a precise mass or volume of the solvent.[17]

-

Dissolution: Place the test tube in a water bath on a hot plate. Heat the solution while continuously stirring until all the solid sodium propanoate has completely dissolved.[17][18]

-

Cooling and Crystallization: Remove the test tube from the heat source and allow it to cool slowly while continuing to stir.

-

Record Saturation Temperature: Carefully observe the solution and record the exact temperature at which the first crystals begin to form.[16] This temperature is the saturation point for that specific concentration.

-

Repeat for Different Concentrations: Repeat steps 1-4 with different known ratios of solute to solvent to obtain saturation temperatures for various concentrations.

-

Data Plotting: Plot the results on a graph with temperature on the x-axis and solubility (g solute / 100 g solvent) on the y-axis to construct the solubility curve.[16]

Visualization of Antimicrobial Mechanism

Sodium propanoate is widely used as a preservative due to its ability to inhibit the growth of mold and some bacteria.[4][19] Its efficacy is greatest in acidic conditions, as the preservative effect is primarily due to the undissociated form of propionic acid.[8][20] The following diagram illustrates the logical flow of its mechanism of action.

Caption: Antimicrobial mechanism of sodium propanoate.

Applications in Research and Drug Development

The physicochemical properties of sodium propionate (B1217596), particularly its solubility and antimicrobial activity, make it a valuable compound in several areas:

-

Pharmaceutical Formulations: It is used as an antimicrobial preservative in some oral and topical pharmaceutical formulations to prevent spoilage and contamination.[6] Its high water solubility facilitates its incorporation into aqueous-based systems. In dermatology, it has been used in treatments for skin fungal infections.[5]

-

Drug Delivery: As a sodium salt of a short-chain fatty acid (SCFA), sodium propionate is a subject of research in drug delivery systems targeting the gastrointestinal tract. SCFAs are known to have roles in gut health, and formulations containing them are being explored for potential therapeutic benefits.[3]

-

Cell Culture and Microbiology: In research settings, it can be used in culture media to selectively inhibit the growth of mold and certain bacteria, allowing for the isolation or study of other microorganisms like yeast, which are less affected.[8][21]

References

- 1. Sodium propionate - Wikipedia [en.wikipedia.org]

- 2. 137-40-6 CAS MSDS (Sodium propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Propionate: Properties, Applications, and Benefits in Food Preservation and Industry [jindunchemical.com]

- 5. drugs.com [drugs.com]

- 6. Global Market Study on Sodium Propionate: Driven by Increasing Application of Antimicrobial Food Preservatives, Persistence Market Research [prnewswire.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Understanding the Preservative Properties of Sodium Propionate - Nanjing Chemical Material Corp. [njchm.com]

- 9. What Are the Main Applications of Sodium Propionate? - Nanjing Chemical Material Corp. [njchm.com]

- 10. sodium propionate [chemister.ru]

- 11. sodium propanoate [chembk.com]

- 12. Sodium propionate | CAS#:137-40-6 | Chemsrc [chemsrc.com]

- 13. Sodium propionate meets analytical specification of NF, 99-100.5 ex dried subst. 137-40-6 [sigmaaldrich.com]

- 14. Sodium propionate [fao.org]

- 15. fao.org [fao.org]

- 16. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 17. chymist.com [chymist.com]

- 18. fountainheadpress.com [fountainheadpress.com]

- 19. arshinefood.com [arshinefood.com]

- 20. Antiseptic mechanism of sodium propionate -gnfchem.com [gnfchem.com]

- 21. What is Sodium Propionate and its Uses?_Chemicalbook [chemicalbook.com]

A Technical Guide to the Crystal Structure and Molecular Weight of Sodium Propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and crystal structure of sodium propanoate (also known as sodium propionate). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering key data and experimental methodologies.

Molecular and Physical Properties

Sodium propanoate is the sodium salt of propionic acid, with the chemical formula Na(C₂H₅COO).[1] It presents as a white crystalline solid that is deliquescent in moist air.[1]

Table 1: Molecular and Physical Data for Sodium Propanoate

| Property | Value | Reference |

| Molecular Formula | C₃H₅NaO₂ | [2][3] |

| Molecular Weight | 96.06 g/mol | [1][2][3][4] |

| CAS Number | 137-40-6 | [1][2] |

| Appearance | White crystalline solid or powder | [1][2] |

| Solubility | Freely soluble in water, soluble in ethanol. | [1] |

Crystal Structure of Sodium Propanoate

The crystal structure of sodium propanoate has been determined through X-ray diffraction studies. The anhydrous form of sodium propanoate possesses a polymeric structure, characterized by trigonal prismatic Na⁺ centers. These centers are bonded to six oxygen ligands from the carboxylate groups, forming a layered structure where the hydrophobic ethyl groups are situated in the galleries between the layers.

Sodium propanoate is known to exist in at least three monoclinic phases at different temperatures. The unit cell dimensions for these phases have been determined from indexed powder patterns.

Table 2: Crystal Structure Data for Sodium Propanoate

| Parameter | Phase III (298.1 K) | Phase II (489.8 K) | Phase I (507.7 K) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| a (Å) | 3.569 (3) | 3.622 (3) | 3.624 (3) |

| b (Å) | 5.306 (4) | 5.359 (5) | 5.338 (4) |

| c (Å) | 11.188 (9) | 11.400 (10) | 11.414 (8) |

| β (°) | 92.86 (2) | 90.58 (2) | 90.84 (3) |

| Space Group | Not Specified | Not Specified | P2₁/a |

Data sourced from Massarotti et al. (1979).

Experimental Protocols

Determination of Molecular Weight by Titration

The molecular weight of sodium propanoate can be confirmed through a classic acid-base titration method.

-

Sample Preparation : Accurately weigh approximately 3 g of previously dried sodium propanoate and place it into a distillation flask.

-

Acidification and Distillation : Add 200 ml of 50% phosphoric acid to the flask. Heat the mixture to boiling for 2 hours and collect the distillate. Maintain the volume in the flask at around 200 ml by adding water via a dropping funnel.

-

Titration : Titrate the collected distillate, which contains the liberated propionic acid, with a standardized 1N sodium hydroxide (B78521) solution using phenolphthalein (B1677637) as an indicator.

-

Calculation : The molecular weight can be calculated based on the stoichiometry of the reaction, where each mole of sodium hydroxide neutralizes one mole of propionic acid.

Determination of Crystal Structure by X-ray Diffraction

The crystal structure of sodium propanoate is determined using single-crystal or powder X-ray diffraction (XRD).

-

Crystal Growth (for Single-Crystal XRD) :

-

High-quality single crystals of sodium propanoate are grown from a suitable solvent, such as a water-ethanol mixture.

-

Slow evaporation of the solvent from a saturated solution is a common method. The solution is filtered and left in a quiet, vibration-free environment to allow for the slow formation of well-defined crystals.

-

-

Sample Preparation (for Powder XRD) :

-

A polycrystalline sample of sodium propanoate is finely ground to a homogenous powder.

-

The powder is then packed into a sample holder.

-

-

Data Collection :

-

The crystal or powder sample is mounted on a goniometer within the X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The sample is rotated, and the diffraction pattern is recorded by a detector as a function of the diffraction angle (2θ).

-

-

Data Analysis :

-

The positions and intensities of the diffraction peaks are analyzed.

-

For powder XRD, the diffraction pattern is indexed to determine the unit cell parameters.

-

For single-crystal XRD, the data is used to solve the crystal structure and refine the atomic positions.

-

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a compound like sodium propanoate using X-ray crystallography.

Caption: Workflow for Crystal Structure Determination.

References

The Metabolic Fate and Signaling Roles of Propionate in Mammals: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate (B1217596), a three-carbon short-chain fatty acid (SCFA), is a pivotal metabolite and signaling molecule in mammalian physiology. Primarily generated by gut microbial fermentation of dietary fiber, propionate also arises from the catabolism of odd-chain fatty acids and certain amino acids. Once produced, it undergoes a canonical mitochondrial metabolic pathway, converting it into the Krebs cycle intermediate, succinyl-CoA. Beyond its role as an anaplerotic substrate, propionate functions as an epigenetic modifier through histone deacetylase (HDAC) inhibition and as a signaling ligand for G-protein coupled receptors, namely Free Fatty Acid Receptor 2 (FFAR2) and 3 (FFAR3). This guide provides an in-depth examination of the core metabolic pathway of propionate, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated molecular pathways.

Core Metabolic Pathway: From Propionate to Succinyl-CoA

The catabolism of propionate is a conserved mitochondrial process that integrates its carbon skeleton into central energy metabolism. This pathway consists of four key enzymatic steps.

-

Activation to Propionyl-CoA: Propionate must first be activated to its CoA thioester, propionyl-CoA. This reaction is catalyzed by Acyl-CoA synthetases within the mitochondrial matrix.

-

Carboxylation: The first committed step is the ATP- and biotin-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[1][2] This reaction is catalyzed by propionyl-CoA carboxylase (PCC) , a heterododecameric enzyme.[3][4]

-

Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (MCEE) .[2][5]

-

Isomerization: In the final step, methylmalonyl-CoA mutase (MCM) , a vitamin B12 (adenosylcobalamin)-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA .[6][7] Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis.[8]

All the enzymes of this pathway have been demonstrated to be located within the mitochondria.[9]

References

- 1. brainly.com [brainly.com]

- 2. researchgate.net [researchgate.net]

- 3. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 5. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 8. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 9. Intracellular localization of hepatic propionyl-CoA carboxylase and methylmalonyl-CoA mutase in humans and normal and vitamin B12 deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Sodium Propanoate as a Short-Chain Fatty Acid Source in Research

Introduction

Sodium propanoate, the sodium salt of propionic acid, serves as a readily available and stable source of the short-chain fatty acid (SCFA) propionate (B1217596) for in vitro and in vivo research. Produced by the gut microbiota through the fermentation of dietary fiber, propionate is a key signaling molecule that influences a wide range of physiological processes, including metabolism, immune function, and cellular proliferation.[1] Its role in host-microbe interactions and its potential therapeutic applications have made it a subject of intense scientific investigation. This guide provides a comprehensive overview of the use of sodium propanoate in research, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to assist researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Summary of Studies

The following tables summarize the quantitative data from various studies utilizing sodium propanoate, providing a comparative overview of dosages, concentrations, and key outcomes across human, animal, and cell culture models.

Table 1: Summary of In Vivo Studies (Animal Models)

| Species | Dosage/Administration | Duration | Key Findings | Reference(s) |

| Mice (C57BL/6) | 200 mg/kg, oral gavage | 21 days | Altered gut microbiota (increased Akkermansia, Bacteroides); Decreased IL-6, increased IL-10 and occludin expression. | [2] |

| Mice (BALB/c nude) | 30 and 100 mg/kg | Not specified | Arrested glioblastoma tumor growth in a xenograft model. | [3] |

| Mice (STZ-induced diabetic) | 37.5, 75, and 150 mg/kg | Not specified | Ameliorated neurological dysfunction; Increased nitric oxide production and suppressed oxidative stress. | [4] |

| Mice | 100 mg/kg, oral gavage | 14 days | Decreased implant-induced foreign body response. | [5] |

| Mice | 5000 ppm in diet | From gestation through adulthood | Altered gut microbial composition and metabolic pathways.[6][7] | [6][7] |

| Rats | 10, 30, and 100 mg/kg, oral | Acute | Reduced paw inflammation and tissue damage in carrageenan and KO2-induced inflammation models. | [8][9] |

| Rats (CUMS model) | 2 mg/kg (low) and 200 mg/kg (high), IV | 1 week | Low dose exerted antidepressant effects; high dose showed prodepressant effects. | [10] |

Table 2: Summary of In Vitro Studies (Cell Culture)

| Cell Line | Sodium Propanoate Conc. | Duration | Key Findings | Reference(s) |

| J774-A1 (Murine Macrophages) | 0.1, 1, 10 mM | Pre-treatment | Decreased LPS-induced COX-2 and iNOS expression; Enhanced H2O2-induced MnSOD and HO-1 production. | [8][9] |

| RAW 264.7 (Murine Macrophages) | Not specified | Not specified | Inhibited intracellular replication of Brucella abortus. | [11] |

| U87 (Human Glioblastoma) | 10, 25, 50, 100 mM | Not specified | Reduced cell viability in a concentration-dependent manner. | [3] |

| H1299, H1703 (Human Lung Cancer) | 10 mM | Not specified | Induced G2/M cell cycle arrest and apoptosis. | [12] |

| A549 (Human Lung Cancer) | 5 mM | 48 hours | Reduced aggressive phenotype and sensitized cells to cisplatin. | [13] |

| MCF-7, MDA-MB-231 (Human Breast Cancer) | 5, 10, 15 mM | 72 hours | Inhibited cell migration and invasion. | [14] |

| JIMT-1, MCF7 (Human Breast Cancer) | 0.5 - 20 mM | 48 hours | Inhibited proliferation and induced apoptosis in a dose-dependent manner. | [15] |

Table 3: Summary of Human Studies

| Study Population | Dosage/Administration | Duration | Key Findings | Reference(s) |

| 18 Healthy Volunteers | 6845 mg, oral tablets | Acute (180 mins) | Increased resting energy expenditure and whole-body lipid oxidation.[16][17][18] | [16][17][18] |

| 10 Healthy Female Volunteers | 7.5 g/day , oral capsules | 7 weeks | Increased HDLC and triglyceride levels; Decreased fasting serum glucose. | [19] |

| 20 Hemodialysis Patients | 500 mg, twice daily | Not specified | Significantly decreased inflammatory markers (hs-CRP, IL-2, IL-17) and uremic toxins (indoxyl sulfate, p-cresyl sulfate); Increased anti-inflammatory IL-10. | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature.

In Vivo Model: Carrageenan-Induced Paw Inflammation

This protocol is adapted from studies evaluating the anti-inflammatory effects of sodium propanoate.[8][9]

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are housed under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

-

Groups:

-

Vehicle Control (e.g., saline or water)

-

Carrageenan Control

-

Sodium Propanoate (e.g., 10, 30, 100 mg/kg) + Carrageenan

-

-

Procedure:

-

Administer sodium propanoate or vehicle orally by gavage one hour prior to carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis to assess tissue damage and inflammatory cell infiltration.

-

In Vitro Model: LPS-Induced Inflammation in Macrophages

This protocol is based on studies investigating the molecular mechanisms of propionate's anti-inflammatory properties.[8][9]

-

Cell Line: J774-A1 or RAW 264.7 murine macrophage cell lines.

-

Cell Culture: Maintain cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

-

Procedure:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of sodium propanoate (e.g., 0.1, 1, 10 mM) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration relevant to the endpoint being measured (e.g., 24 hours for protein expression).

-

Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with sodium propanoate only.

-

Harvest cells for downstream analysis. For example, lyse cells for Western blot analysis of proteins like COX-2 and iNOS, or extract RNA for qPCR analysis of their corresponding genes.

-

Analytical Method: Quantification of Propionate in Biological Samples

Accurate measurement of propionate concentrations is essential. Gas chromatography-mass spectrometry (GC-MS) is a commonly used and sensitive method.[21]

-

Sample Preparation (e.g., Plasma/Serum):

-

To a small volume of sample (e.g., 100 µL), add an internal standard (e.g., deuterated propionate like propionic-d5 acid) to correct for extraction variability.

-

Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) or methanol, followed by vortexing and centrifugation.

-

Transfer the supernatant to a new tube. An acidification step may be required to protonate the fatty acid.

-

Perform a liquid-liquid extraction using a solvent like diethyl ether or ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethyl-silyl)-trifluoroacetamide - BSTFA) to increase the volatility and thermal stability of propionate for GC analysis. Incubate at an elevated temperature (e.g., 60°C) to complete the reaction.

-

GC-MS/MS Analysis:

-

Instrumentation: Agilent 7010B GC/TQ or similar.

-

Mode: Positive-ion multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Transitions:

-

Propionate: Precursor ion = 164 m/z; Product ion = 108 m/z

-

Propionate-d5 (Internal Standard): Precursor ion = 169 m/z; Product ion = 109 m/z

-

-

Quantification: Generate a standard curve using known concentrations of propionate and the internal standard. Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Visualizations

Sodium propanoate, as a source of propionate, modulates several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Conclusion

Sodium propanoate is an invaluable tool for investigating the multifaceted roles of the SCFA propionate. As demonstrated, it has been successfully applied across a variety of human, animal, and cellular studies to probe its effects on metabolism, inflammation, gut-brain axis communication, and cancer biology. The quantitative data and protocols provided in this guide offer a foundation for designing and interpreting experiments. Furthermore, the visualization of key signaling pathways, such as GPCR, NF-κB, and PI3K/Akt, highlights the molecular mechanisms that underpin propionate's diverse physiological activities. As research into the microbiome and its metabolites continues to expand, a thorough understanding of how to effectively utilize tools like sodium propanoate will be critical for advancing the fields of biology and drug development.

References

- 1. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sodium propionate modulates gut microbiota and blood parameters in healthy mice [frontiersin.org]

- 3. Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Sodium propionate decreases implant-induced foreign body response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome [frontiersin.org]

- 8. The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Modulatory Effect of Sodium Propionate Treatment in the Expression of Inflammatory Cytokines and Intracellular Growth of Brucella abortus 544 in Raw 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propionate reinforces epithelial identity and reduces aggressiveness of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium propionate exerts anticancer effect in mice bearing breast cancer cell xenograft by regulating JAK2/STAT3/ROS/p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans | Semantic Scholar [semanticscholar.org]

- 18. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of dietary propionate on carbohydrate and lipid metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. usercontent.one [usercontent.one]

The Natural Occurrence of Propionic Acid and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acid, a three-carbon carboxylic acid, and its corresponding salts (propionates) are naturally occurring molecules with significant biological and commercial relevance. Found in a variety of matrices from fermented foods to the human gut, propionic acid plays a crucial role in microbial metabolism and host physiology. This technical guide provides an in-depth exploration of the natural occurrence of propionic acid, detailing its presence in various environments, the biosynthetic pathways responsible for its production, its physiological functions, and the analytical methods used for its quantification.

Natural Occurrence and Quantitative Data

Propionic acid is a product of microbial metabolism and is therefore found in environments where anaerobic fermentation occurs. Its presence is notable in certain foods and as a key metabolite within the mammalian gut.

In Food Products

Propionic acid is a well-known constituent of fermented dairy products, where it contributes to the characteristic flavor and aroma. It is particularly abundant in Swiss-type cheeses. Additionally, it is used as a food preservative (E280) in baked goods and other products to inhibit the growth of mold.

| Food Product | Matrix | Concentration of Propionic Acid/Propionates | Reference(s) |

| Emmental Cheese | Cheese | 48 - 63 mmol/kg | [1] |

| Bread | Baked Good | 197 - 1273 µg/g | [2] |

| Cakes/Rolls | Baked Good | 98 - 1846 µg/g | [2] |

| Burger/Hot Dog Buns | Baked Good | 546 - 1932 µg/g | [2] |

| Pita Bread | Baked Good | 479 - 1680 µg/g | [2] |

In the Human Body

In humans, propionic acid is one of the most abundant short-chain fatty acids (SCFAs) produced by the gut microbiota through the fermentation of dietary fibers. It is absorbed in the colon and plays a significant role in host metabolism and immune function.

| Biological Matrix | Sample Type | Concentration of Propionic Acid | Reference(s) |

| Human Colon | Intestinal Contents | ~20 mmol/kg | [3] |

| Human Feces | Feces | 6.282 ± 1.077 mg/g | [4][5] |

| Human Serum (Healthy Controls) | Serum | 2.843 ± 0.098 mmol/L | [4][5] |

Microbial Biosynthesis of Propionic Acid

Several anaerobic bacteria produce propionic acid as a primary fermentation end-product. The most well-studied are bacteria of the genus Propionibacterium. There are three main fermentative pathways for propionic acid production.

The Wood-Werkman Cycle (Succinate Pathway)

This is the most common pathway for propionic acid production by Propionibacterium species. It involves the carboxylation of pyruvate (B1213749) to oxaloacetate, which is then reduced to succinate. Succinyl-CoA is then converted to methylmalonyl-CoA, which is subsequently rearranged to propionyl-CoA, and finally to propionate.

The Acrylate Pathway

This pathway is utilized by bacteria such as Clostridium propionicum and Megasphaera elsdenii. It involves the dehydration of lactoyl-CoA to acryloyl-CoA, which is then reduced to propionyl-CoA.

The 1,2-Propanediol Pathway

Some bacteria can produce propionic acid from the fermentation of deoxy sugars, which are converted to 1,2-propanediol. This intermediate is then converted to propionaldehyde (B47417) and subsequently to propionyl-CoA.

Physiological Role and Signaling Pathways

Propionic acid produced in the gut is a vital signaling molecule that influences host physiology through its interaction with G-protein coupled receptors (GPCRs), primarily GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).